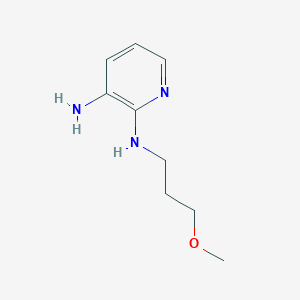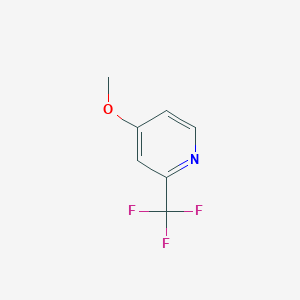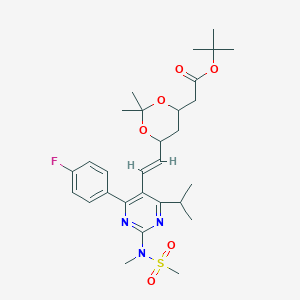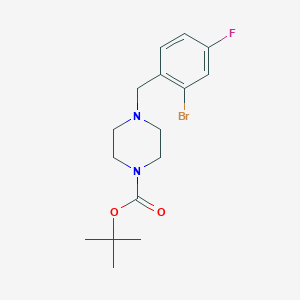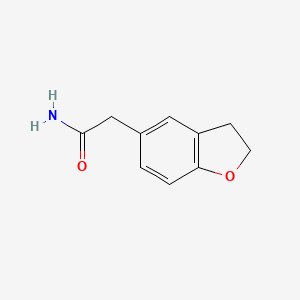
2,3-Dihydro-1-benzofuran-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-5-ylacetamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Cascade Reactions : A synthesis method for 2-benzofuran-2-ylacetamides, which may include compounds like 2,3-Dihydro-1-benzofuran-5-ylacetamide, has been developed. This method employs sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, demonstrating the compound's potential in complex organic synthesis (Gabriele et al., 2007).
Pharmacological Potential
- Anti-HIV, Anticancer, and Antimicrobial Agents : A study synthesized novel benzofuran derivatives, including this compound, and evaluated them for potential anti-HIV, anticancer, and antimicrobial properties. Some derivatives showed promising results, particularly in anti-HIV activity (Rida et al., 2006).
- Antimicrobial Activity : New derivatives of 1-(1-benzofuran-2-yl)-2-mesitylethanone, structurally related to this compound, were synthesized and demonstrated significant antimicrobial activity against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Kırılmış et al., 2008).
Applications in Medicinal Chemistry
- Anticonvulsant Agent : A study focused on the design and synthesis of benzofuran-acetamide scaffolds, similar to this compound, as potential anticonvulsant agents. Some compounds exhibited promising results in animal models, suggesting the potential use of benzofuran derivatives in treating seizures (Shakya et al., 2016).
- Antiproliferative and In Silico G6PDH Inhibitory Activity : The synthesis of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline derivatives, closely related to this compound, showed antiproliferative potential against cancer cells and potential as G6PDH inhibitors, according to in silico studies (Santoshkumar et al., 2016).
Mechanism of Action
Target of Action
Benzofuran derivatives, a group to which this compound belongs, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties . They have been developed as efficient derivatives in diverse fields of antimicrobial therapy .
Biochemical Pathways
Benzofuran derivatives have been found to be suitable structures with a wide range of biological activities .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities .
Action Environment
It is known that the compound is a fine chemical raw material widely used in the synthesis of tricyclic compounds and is also an intermediate raw material for the synthesis of some important drugs discovered in recent years .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1-benzofuran-5-ylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, particularly in in vitro studies where prolonged exposure to the compound can result in significant alterations in cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism and energy production.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and the endoplasmic reticulum . Its activity and function can be affected by its localization, as different compartments provide distinct microenvironments that influence the compound’s behavior. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, thereby determining its site of action within the cell.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDMWDHQRPQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

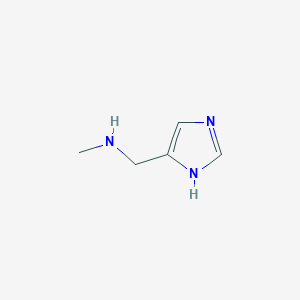


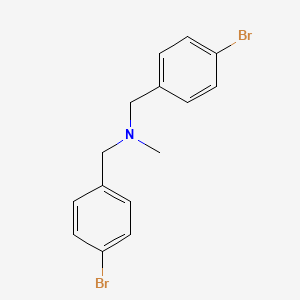

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)


